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Cat. No.: B2360265 Get Quote

Seltorexant Hydrochloride Technical Support
Center
For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the limitations of

Seltorexant hydrochloride in specific patient populations. The following troubleshooting

guides and frequently asked questions (FAQs) are intended to assist researchers in their

experimental design and interpretation of results.

Frequently Asked Questions (FAQs)
Q1: What is the current understanding of Seltorexant's use in pregnant or lactating women?

There is currently a significant lack of clinical data on the safety and efficacy of Seltorexant
hydrochloride in pregnant or lactating women. Preclinical reproductive toxicology studies in

rats indicated that Seltorexant treatment was associated with abnormal estrus cycles and non-

dose-responsive changes in reproductive performance, including lower fertility and conception

indices.[1] These findings led to the initial exclusion of women of child-bearing potential from

early clinical trials.[1]

Recommendation for Researchers:

It is crucial to exclude pregnant and lactating subjects from clinical studies of Seltorexant.
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For in vitro studies using cell lines derived from maternal or fetal tissues, the potential effects

of Seltorexant on reproductive endpoints should be considered.

Q2: Are there any limitations on the use of Seltorexant in patients with renal impairment?

Clinical trial data on the use of Seltorexant in patients with significant renal impairment is not

currently available. Phase 1 pharmacokinetic studies in healthy adults required an estimated

glomerular filtration rate of ≥60 mL/min/1.73 m2 for inclusion.[2]

While direct data for Seltorexant is lacking, a study on another dual orexin receptor antagonist,

lemborexant, in subjects with severe renal impairment (eGFR 15-29 ml/min/1.73 m2) not

requiring dialysis, showed that dose adjustment was not warranted.[3] However, it is important

to note that these are different compounds, and similar findings cannot be assumed for

Seltorexant without specific studies.

Recommendation for Researchers:

Patients with moderate to severe renal impairment should be excluded from clinical trials

until specific safety and pharmacokinetic data become available.

For preclinical studies involving animal models of kidney disease, careful monitoring of renal

function and drug clearance is advised.

Q3: What is known about the use of Seltorexant in patients with hepatic impairment?

There is a lack of clinical data on the use of Seltorexant in patients with hepatic impairment. A

clinical trial investigating the effect of Seltorexant on driving performance explicitly excluded

participants with clinically significant hepatic disease, defined as an increase of AST or ALT ≥2

times the upper limit of normal, or the presence of significant liver disease such as cirrhosis,

ascites, or active hepatitis.[4]

Recommendation for Researchers:

Patients with any degree of hepatic impairment should be excluded from clinical trials of

Seltorexant until dedicated studies have been conducted.
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In vitro studies using human liver microsomes or hepatocytes could provide preliminary data

on the metabolic fate of Seltorexant in the context of liver disease.

Q4: Are there specific considerations for the elderly population when using Seltorexant?

A Phase 1 study demonstrated that the pharmacokinetics of Seltorexant were similar in healthy

elderly (65-75 years and ≥75 years) and young non-Asian adult participants.[2] No new safety

concerns were identified in the elderly cohort for single doses up to 40 mg.[2] Seltorexant was

generally well-tolerated across the administered dose range without clear dose-related trends

in treatment-emergent adverse events (TEAEs).[2]

Recommendation for Researchers:

Based on current data, no initial dose adjustment appears necessary for elderly participants

in clinical trials.

However, as with any CNS-active drug, elderly subjects should be monitored closely for

potential increased sensitivity to adverse effects such as somnolence and dizziness.

Q5: What are the considerations for using Seltorexant in the adolescent population?

A Phase 1 study (NCT04951609) has been conducted to evaluate the safety, tolerability, and

pharmacokinetics of Seltorexant as an adjunctive therapy in adolescents (ages 12 to <18

years) with Major Depressive Disorder (MDD) who have had an inadequate response to an

SSRI and psychotherapy.[5][6]

Recommendation for Researchers:

Adolescent participants in clinical trials should be carefully selected based on the inclusion

and exclusion criteria of ongoing and completed studies.

Close monitoring for adverse events, including psychological and behavioral changes, is

critical in this population.
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Issue Encountered Potential Cause Troubleshooting Steps

High variability in

pharmacokinetic data in animal

models

Underlying renal or hepatic

insufficiency in a subset of

animals.

- Screen animals for baseline

renal and hepatic function

before study initiation.- Ensure

a homogenous and healthy

animal population.

Unexpected adverse events in

a specific subgroup of study

participants

- Undiagnosed underlying

medical condition.- Potential

drug-drug interaction with

concomitant medications.

- Conduct a thorough review of

the participant's medical

history and concomitant

medications.- Stratify data

analysis by subgroups to

identify potential patterns.

Difficulty in recruiting specific

patient populations for clinical

trials

Strict exclusion criteria related

to renal, hepatic, or

reproductive status.

- Re-evaluate the necessity of

highly restrictive exclusion

criteria.- Consider conducting

dedicated safety and

pharmacokinetic studies in

these populations to broaden

eligibility in future efficacy

trials.

Data on Seltorexant in Specific Populations
Table 1: Pharmacokinetic and Safety Observations in Elderly vs. Young Adults
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Parameter
Healthy Elderly (65-
75 and ≥75 years)

Healthy Young
Non-Asian Adults
(18-45 years)

Reference

Seltorexant

Pharmacokinetics

Similar to young

adults

Dose-linear PK, with

dose proportionality

for 10-40 mg

[2]

Safety and Tolerability

Generally well-

tolerated with single

doses up to 40 mg.

No new safety

concerns.

Generally well-

tolerated with single

doses up to 120 mg.

[2]

Common TEAEs (≥3

participants across all

groups)

Somnolence (7.1%),

Headache (5.7%),

Sleep Paralysis

(2.9%)

Somnolence (7.1%),

Headache (5.7%),

Sleep Paralysis

(2.9%)

[2]

Experimental Protocols
Protocol Summary: Phase 2b Study in Adults with MDD
(NCT03227224)
This study was a randomized, double-blind, adaptive dose-finding study to evaluate the efficacy

and safety of Seltorexant as an adjunctive therapy in patients with MDD who had an

inadequate response to SSRIs or SNRIs.[7]

Study Phases:

Screening Phase (up to 4 weeks)

Double-Blind Treatment Phase (6 weeks)

Post-Treatment Follow-up Phase (2 weeks)[7]

Initial Randomization: Patients were randomized (2:1:1) to receive placebo, Seltorexant 20

mg, or Seltorexant 40 mg once daily, in addition to their ongoing antidepressant.[7]
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Adaptive Design: After an interim analysis, the 40 mg arm was discontinued, and new

patients were randomized (3:3:1) to placebo, Seltorexant 10 mg, or Seltorexant 20 mg.[7]

Stratification: Patients were stratified by baseline Insomnia Severity Index (ISI) scores (≥15

vs. <15).[7]

Primary Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating

Scale (MADRS) total score at week 6.[7]

Protocol Summary: Phase 1 Study in Adolescents with
MDD (NCT04951609)
This was a short-term, exploratory, multicenter, double-blind, randomized, placebo-controlled

study to assess the safety, tolerability, and pharmacokinetics of Seltorexant as an adjunctive

therapy in adolescents (12 to <18 years) with MDD.[5][6]

Study Phases:

Screening Phase (up to 30 days)

Double-Blind Treatment Phase (6 weeks)

Follow-up Phase (up to 2 weeks)[5]

Treatment: Participants received a weight-based dose of Seltorexant or placebo orally once

daily while continuing their baseline SSRI (fluoxetine or escitalopram).[5]

Primary Outcome Measures:

Safety and tolerability assessed by monitoring adverse events.

Pharmacokinetic parameters of Seltorexant.[5]

Secondary Outcome Measures:

Change from baseline in the Children's Depression Rating Scale-Revised (CDRS-R) total

score.
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Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total

score.[5]

Visualizations

Orexin Neuron Postsynaptic Neuron

Orexin-A / Orexin-B Orexin-2 Receptor (OX2R)Activates Increased Wakefulness
and Arousal

Promotes

Seltorexant Selectively Blocks

Click to download full resolution via product page

Caption: Seltorexant selectively antagonizes the orexin-2 receptor.
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Screening Phase
(Up to 4 weeks)

Initial Randomization
(2:1:1)

6-Week Treatment
(Placebo, Selto 20mg, Selto 40mg)

Interim Analysis

Adaptive Randomization
(3:3:1)

6-Week Treatment
(Placebo, Selto 10mg, Selto 20mg)

Follow-Up
(2 weeks)

Click to download full resolution via product page

Caption: Adaptive design of the Phase 2b clinical trial (NCT03227224).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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